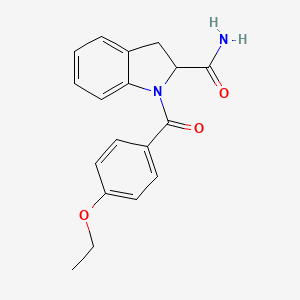

1-(4-Ethoxybenzoyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole-2-carboxamides are a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole-2-carboxamides can be synthesized according to the seven positions available for substitution on the indole molecule . Several indoleamide analogues have been rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Aplicaciones Científicas De Investigación

Hydrolysis by Skin Microsomes and Cytosol

A study by Jewell et al. (2007) explored the hydrolysis of parabens, including 4-hydroxybenzoic acid derivatives, by skin microsomes and cytosol in humans and minipigs. This research is significant for understanding the dermal absorption and metabolism of such compounds, potentially including derivatives like 1-(4-Ethoxybenzoyl)indoline-2-carboxamide.

Conjugate Addition in Organic Synthesis

Jones and Hirst (1989) demonstrated the use of enaminoesters, which react with enones and Michael acceptors, leading to various products, including carboxylic acids upon hydrolysis (Jones & Hirst, 1989). This process may be relevant for the synthesis of complex molecules like 1-(4-Ethoxybenzoyl)indoline-2-carboxamide.

Rhodamine-Based Chemosensors

Roy et al. (2019) developed a rhodamine-based compound for detecting Zn2+ and Al3+ ions, showcasing the use of similar structural frameworks for creating sensitive and selective chemosensors (Roy et al., 2019).

Catalysis in Organic Reactions

Ha et al. (2015) studied the Pd(II)-catalyzed oxidative double cyclization of certain ethynes, which is important in the synthesis of complex organic molecules, possibly including derivatives of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide (Ha et al., 2015).

Antihypertriglyceridemic Agents

Shahwan et al. (2010) synthesized N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, which were evaluated for their lipid-lowering effects. These findings highlight the therapeutic potential of such compounds in treating hyperlipidemia (Shahwan et al., 2010).

Biaryl Carboxylic Acids in Chemistry

Pi et al. (2018) explored the use of 2-arylbenzoic acids, including compounds structurally similar to 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, for the selective functionalization of indole C-H bonds (Pi et al., 2018).

Histone Deacetylase Inhibitors for Alzheimer's Disease

Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids as histone deacetylase 6 inhibitors, showing potential in the treatment of Alzheimer's disease. This suggests that derivatives of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide could have applications in neurodegenerative disease treatment (Lee et al., 2018).

Antiallergic Activity of Acidic Derivatives

Wade et al. (1983) studied the antiallergic activity of acidic derivatives of certain heterocyclic compounds. This research may be relevant for derivatives of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide with potential antiallergic properties (Wade et al., 1983).

Novel Indole Ester Production

Sunayana et al. (2005) reported the production of a novel indole ester from 2-aminobenzoate by Rhodobacter sphaeroides, which could be relevant for the biosynthesis of related compounds like 1-(4-Ethoxybenzoyl)indoline-2-carboxamide (Sunayana et al., 2005).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 1-(4-ethoxybenzoyl)indoline-2-carboxamide, bind with high affinity to multiple receptors . This suggests that 1-(4-Ethoxybenzoyl)indoline-2-carboxamide may interact with various targets in the body.

Mode of Action

It is known that indole derivatives can interact with their targets and cause various biological changes . For instance, some indole derivatives have been found to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-Ethoxybenzoyl)indoline-2-carboxamide may affect multiple biochemical pathways.

Result of Action

It is known that indole derivatives can exhibit various biological activities, suggesting that 1-(4-ethoxybenzoyl)indoline-2-carboxamide may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-14-9-7-12(8-10-14)18(22)20-15-6-4-3-5-13(15)11-16(20)17(19)21/h3-10,16H,2,11H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNCQKGQOHINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxybenzoyl)indoline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]acetamide](/img/structure/B2686015.png)

![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2686021.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride](/img/structure/B2686023.png)